molecular formula C22H16BrN3O2 B2732470 Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 333769-54-3

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate

Cat. No. B2732470
CAS RN: 333769-54-3
M. Wt: 434.293
InChI Key: JILDSCROSJJBET-UHFFFAOYSA-N
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Description

“Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have drawn significant attention due to their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate” is not explicitly mentioned in the available resources.

Scientific Research Applications

Antifolate Synthesis

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate serves as a precursor in the synthesis of antifolate compounds. These molecules are crucial in cancer treatment, as they inhibit folate metabolism, disrupting cell division and growth .

Crystal Engineering and Supramolecular Chemistry

The crystalline structure of this compound, with its unique rotomers, offers insights into crystal engineering. Researchers study how molecular packing affects photoactivity. Additionally, supramolecular assemblies based on this compound may lead to novel materials with tailored properties .

properties

IUPAC Name

methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILDSCROSJJBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate

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